

discovery and preclinical characterization of Fulacimstat BAY 1142524

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Compound Focus: Fulacimstat

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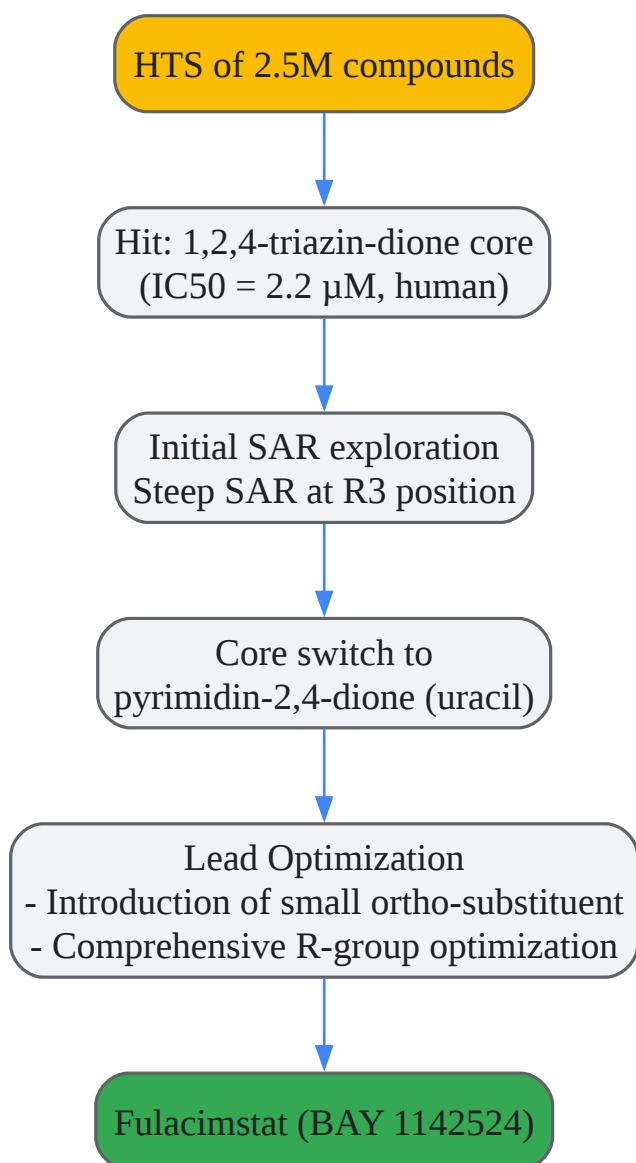
Drug Background and Mechanism

Fulacimstat is an orally available, potent, and selective inhibitor of the serine protease **chymase** (CMA-1) [1] [2]. Chymase is produced and stored in mast cells and is released upon their activation into the extracellular matrix, where it catalyzes several proteolytic reactions [2].

- **Original Therapeutic Rationale:** The initial drug discovery program focused on chymase's role in generating **angiotensin II** and activating **TGF- β** within tissues. This positions chymase as a key player in promoting fibrosis and adverse cardiac remodeling, particularly after myocardial infarction (MI) [1] [2].
- **New Therapeutic Rationale:** Recent research has uncovered a novel role for chymase: it inactivates **plasmin** within fibrin-rich clots. Inhibiting chymase thus promotes fibrinolysis (clot dissolution) without affecting the systemic coagulation cascade, presenting a potentially safer alternative to current anticoagulant and thrombolytic therapies [1] [3].

Discovery and Lead Optimization

The discovery of **Fulacimstat** began with a high-throughput screen of over 2.5 million compounds from the Bayer compound library [2].



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*Diagram of the hit-to-lead optimization campaign that resulted in **Fulacimstat**.*

The subsequent hit-to-lead and optimization process revealed several key findings [2]:

- **Steep Structure-Activity Relationship (SAR):** Modifications at the R3 position (a benzylic group fitting into the enzyme's S1 pocket) showed a steep SAR. Even small changes, like an additional fluoro substituent, significantly reduced activity.
- **Core Switch:** The original 1,2,4-triazin-dione core was switched to a synthetically more accessible pyrimidin-2,4-dione (uracil) core, which showed comparable activity.
- **X-ray Crystallography:** An X-ray structure of the initial hit bound to human chymase confirmed the binding mode and explained the observed SAR. It showed space for a small lipophilic substituent

near the trifluoromethyl group, which led to improved activity.

Preclinical Characterization

The following tables summarize key quantitative data from the preclinical characterization of **Fulacimstat**.

Table 1: In Vitro Inhibitory Potency and Selectivity

Parameter	Result	Details / Other Enzymes Tested
Human Chymase IC50	4 nM	[4]
Hamster Chymase IC50	3 nM	[4]
Selectivity	Selective	Selective against trypsin, plasmin, and thrombin [2].

Table 2: In Vivo Efficacy in Disease Models

Model	Species	Treatment	Key Results
Isoprenaline-induced cardiac fibrosis	Hamster	Fulacimstat (1, 3, 10 mg/kg)	Dose-dependent reduction of cardiac fibrosis area [4].
Myocardial Infarction (MI)	Hamster	Fulacimstat (10 mg/kg)	Significantly reduced end-diastolic pressure; reduced fibrotic area and improved cardiac response [2].
Deep Vein Thrombosis (DVT)	Mouse (mMCP-4 KO)	Genetic repression or chymase inhibitor (TY-51469)	Resolved and prevented venous thrombus formation with no impact on bleeding time [3].

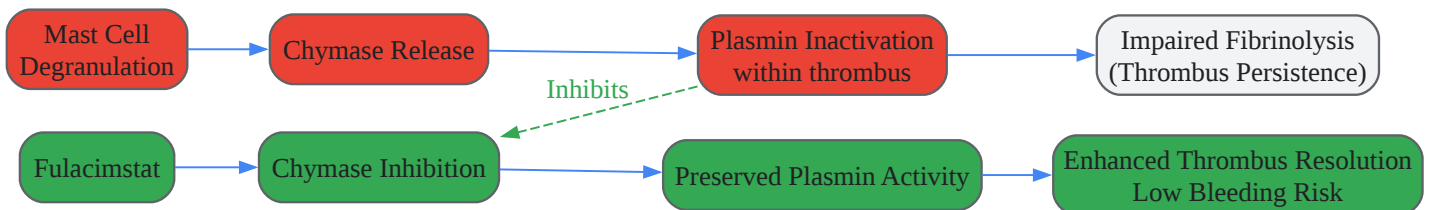
Table 3: Pharmacokinetic and Safety Profile

Parameter	Profile / Finding
Permeability (Caco-2)	Good (Papp A → B 422 nm/s; efflux ratio 0.39) [2].
Metabolic Stability	Excellent in vitro stability in rat hepatocytes [2].
Clinical Safety (CHIARA MIA 1)	Safe and well-tolerated at all examined doses (5-25 mg BID, 50 mg QD) for 2 weeks in post-MI patients. No relevant effects on vital signs or potassium [5].

Clinical Trajectory and New Direction

Despite its solid preclinical profile and good safety in early trials, **Fulacimstat did not demonstrate efficacy** in its original primary clinical goal: inhibiting adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 2 trial) [6].

However, the subsequent discovery of chymase's role in inactivating plasmin within thrombi has opened a new and promising therapeutic pathway [1] [3]. The rationale for this new application is summarized below.



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Mechanism of chymase inhibition as a profibrinolytic strategy with low bleeding risk.

This new mechanism is particularly compelling because chymase inhibition promotes thrombus resolution **without affecting bleeding time or hemostasis**, a significant advantage over current anticoagulants and thrombolytics like tPA [1] [3]. This positions **Fulacimstat** and other chymase inhibitors as potential **safe profibrinolytic drugs** for acute thrombosis settings like stroke, pulmonary embolism, and deep vein thrombosis [1].

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